molecular formula C6H7IN2 B12655635 1-Cyclopropyl-5-iodo-1H-imidazole

1-Cyclopropyl-5-iodo-1H-imidazole

Cat. No.: B12655635
M. Wt: 234.04 g/mol
InChI Key: KGBATFUGFMYUBT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-iodo-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropyl group at the first position and an iodine atom at the fifth position, making it a unique derivative of imidazole. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-iodo-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal and ammonium acetate, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often require a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the cyclization and iodination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-iodo-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-Cyclopropyl-5-iodo-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-iodo-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and iodine substituents can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Methyl-5-iodo-1H-imidazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-Cyclopropyl-4-iodo-1H-imidazole: Iodine atom at the fourth position instead of the fifth.

    1-Cyclopropyl-5-bromo-1H-imidazole: Bromine atom instead of iodine.

Uniqueness: 1-Cyclopropyl-5-iodo-1H-imidazole is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

1-cyclopropyl-5-iodoimidazole

InChI

InChI=1S/C6H7IN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2

InChI Key

KGBATFUGFMYUBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2I

Origin of Product

United States

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